5-(2-benzylidenehydrazino)-N-(4-bromophenyl)-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl derivative. One common method involves the reaction of 4-bromophenylamine with butanoyl chloride under controlled conditions to form the intermediate N-(4-bromophenyl)butanamide . This intermediate is then reacted with phenylmethylenhydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE include:
- N-(4-Bromophenyl)benzenesulfonamide
- 4-Bromo-N-(4-bromophenyl)benzenesulfonamide
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
What sets N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18BrN3O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-bromophenyl)pentanediamide |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-9-11-16(12-10-15)21-17(23)7-4-8-18(24)22-20-13-14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
LIOQCTTVNWEFIH-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.